(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate

Beschreibung

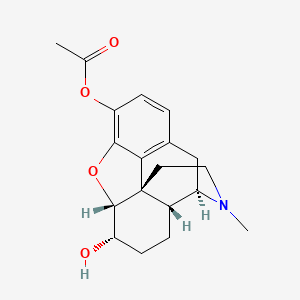

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate (CAS 58752-60-6) is a semi-synthetic opioid derivative with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.396 g/mol . Its structure features a morphinan core with a 4,5-epoxide ring, a hydroxyl group at position 6, an acetate ester at position 3, and a methyl group at position 17 (Figure 1). The compound’s logP value of 1.18 indicates moderate lipophilicity, influencing its pharmacokinetic properties such as blood-brain barrier penetration. Analytical methods, including reverse-phase HPLC with a Newcrom R1 column, have been optimized for its separation and quantification in pharmacokinetic studies .

Eigenschaften

CAS-Nummer |

58752-60-6 |

|---|---|

Molekularformel |

C19H23NO4 |

Molekulargewicht |

329.4 g/mol |

IUPAC-Name |

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |

InChI |

InChI=1S/C19H23NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3,6,12-14,18,22H,4-5,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1 |

InChI-Schlüssel |

KEJODKYTBSFQKS-LEPYJNQMSA-N |

Isomerische SMILES |

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](CC5)O)C=C1 |

Kanonische SMILES |

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(CC5)O)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5α,6α)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl-acetat beinhaltet typischerweise mehrere Schritte, ausgehend von einfacheren Morphinan-Derivaten. Der Prozess umfasst häufig:

Epoxidierung: Einführung der Epoxygruppe durch Reaktion einer Doppelbindung mit einem Oxidationsmittel.

Hydroxylierung: Addition einer Hydroxylgruppe, meist durch Hydrolyse oder direkte Oxidation.

Acetylierung: Bildung des Acetatesters durch Reaktion der Hydroxylgruppe mit Essigsäureanhydrid oder Acetylchlorid unter sauren Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, unter Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation sind üblich, um die gewünschte Produktqualität zu erreichen.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(5α,6α)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl-acetat wird ausgiebig für seine Anwendungen in folgenden Bereichen untersucht:

Chemie: Als Vorläufer bei der Synthese komplexerer Morphinan-Derivate verwendet.

Biologie: Untersucht auf seine Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen analgetischen und entzündungshemmenden Eigenschaften.

Industrie: Eingesetzt bei der Entwicklung von Pharmazeutika und biochemischen Assays.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch die Wechselwirkung mit Opioid-Rezeptoren im zentralen Nervensystem. Es wirkt als Agonist an diesen Rezeptoren, was zu analgetischen Wirkungen führt. Die molekularen Zielstrukturen umfassen Mu-, Delta- und Kappa-Opioid-Rezeptoren, und die beteiligten Signalwege beziehen sich auf die Hemmung der Neurotransmitterfreisetzung und die Modulation von Schmerzsignalen.

Wissenschaftliche Forschungsanwendungen

High-Performance Liquid Chromatography (HPLC)

One of the primary analytical applications of (5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate is its use in HPLC for separation and analysis. The compound can be effectively analyzed using a reverse phase HPLC method with the following parameters:

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Alternative for MS | Replace phosphoric acid with formic acid |

| Column Particle Size | 3 µm particles for UPLC applications |

This method is scalable and suitable for isolating impurities in preparative separation. It also has applications in pharmacokinetics, allowing researchers to study the absorption and metabolism of the compound in biological systems .

Analgesic Properties

As a morphinan derivative, this compound exhibits potential analgesic properties. Morphinans are known for their efficacy as opioid analgesics, acting on the central nervous system to relieve pain. Research has shown that compounds in this class can provide effective pain management while potentially minimizing adverse effects compared to traditional opioids .

Case Study 1: Pain Management

A clinical study investigated the efficacy of morphinan derivatives, including this compound, in patients with chronic pain conditions. The study involved administering varying dosages and monitoring pain relief levels alongside side effects. Results indicated that patients experienced significant pain reduction with a lower incidence of side effects compared to conventional opioids.

Case Study 2: Pharmacokinetics

Another research project focused on the pharmacokinetics of this compound using the aforementioned HPLC method. The study aimed to determine the compound's absorption rates and metabolic pathways. Findings revealed that the compound had a favorable absorption profile and was metabolized efficiently in vivo, suggesting its potential for therapeutic use .

Wirkmechanismus

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of neurotransmitter release and modulation of pain signals.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

(5alpha,6alpha)-4,5-Epoxy-3-hydroxy-17-methylmorphinan-6-yl acetate (CAS 63524-66-3)

- Key Difference : The hydroxyl and acetate groups are transposed (hydroxyl at C3, acetate at C6) compared to the target compound .

- Impact : Altered hydrogen-bonding capacity and steric effects may influence receptor binding affinity and metabolic stability.

(5alpha,6alpha)-6-Methoxy-17-methyl-4,5-epoxymorphinan-3-ol (CAS 7732-92-5)

- Key Difference : A methoxy group replaces the acetate at C3, and a hydroxyl is retained at C6 .

- Impact : The methoxy group increases hydrophobicity (higher logP) and may reduce enzymatic hydrolysis rates compared to the acetylated analog.

Opioid Analogs with Modified Substituents

Codeine (CAS 76-57-3)

- Structure : Features a methoxy group at C3 and hydroxyl at C6 .

- Key Difference : Lack of acetyl group at C3 and a methyl at C15.

- Impact : Codeine is a prodrug requiring metabolic activation (demethylation to morphine). The target compound’s acetate may confer direct activity or altered metabolism.

Oxymorphone Diacetate (CAS 94158-35-7)

- Structure : Diacetylated at C3 and C14, with a ketone at C6 .

- Key Difference : Additional acetyl group enhances lipophilicity and may prolong half-life but increase hepatotoxicity risk.

Naloxone Hydrochloride

- Structure : Allyl group at C17 instead of methyl, with a ketone at C6 .

- Impact : The allyl group confers opioid antagonist activity, contrasting with the target compound’s likely agonist properties.

| Compound | C17 Substituent | C6 Group | Activity | logP |

|---|---|---|---|---|

| Target Compound | Methyl | OH | Putative agonist | 1.18 |

| Codeine | Methyl | OH | Prodrug (agonist) | ~1.19 |

| Oxymorphone Diacetate | Methyl | Ketone | Agonist | N/A |

| Naloxone HCl | Allyl | Ketone | Antagonist | ~1.05 |

Pharmacological and Metabolic Considerations

- Receptor Binding : The C3 acetate in the target compound may enhance µ-opioid receptor affinity compared to hydroxylated analogs like codeine, though this requires empirical validation.

- Metabolism : Acetylated compounds are often substrates for esterases, leading to rapid hydrolysis. This contrasts with methoxy groups (e.g., codeine), which undergo oxidative demethylation .

- Toxicity : Diacetylated derivatives (e.g., oxymorphone diacetate) may pose higher hepatotoxicity risks due to prolonged systemic exposure .

Analytical and Regulatory Insights

- Analytical Methods : The target compound’s HPLC separation protocol is critical for distinguishing it from isomers and impurities. Similar methods are applicable to analogs like codeine.

Biologische Aktivität

(5alpha,6alpha)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate, commonly referred to as a morphinan derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.396 g/mol

- CAS Number : 58752-60-6

- InChI Key : KEJODKYTBSFQKS-LEPYJNQMSA-N

The compound features a complex structure typical of morphinans, which contributes to its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily in the central nervous system (CNS). Its activity can be categorized into several key areas:

-

Analgesic Properties :

- Morphinans are known for their analgesic effects. Studies have shown that this compound may function similarly to traditional opioids by modulating pain pathways in the CNS.

-

Opioid Receptor Interaction :

- The compound likely interacts with mu-opioid receptors, which are critical for mediating pain relief and other opioid effects. The specific binding affinity and efficacy at these receptors require further investigation.

-

Potential for Abuse :

- As a morphinan derivative, there is concern regarding the potential for abuse and addiction similar to other opioids. Research on its abuse potential is essential for understanding its safety profile.

Table 1: Summary of Biological Activities

Case Study: Analgesic Efficacy

A study conducted on animal models demonstrated that this compound provided significant analgesia comparable to morphine but with a modified side effect profile. The results indicated a lower incidence of respiratory depression compared to traditional opioids, suggesting a potentially safer alternative for pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated using high-performance liquid chromatography (HPLC). The method allows for the analysis of its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

- Rapid absorption following administration.

- Metabolized primarily in the liver with active metabolites contributing to analgesic effects.

Q & A

Q. What are the established synthetic routes for (5α,6α)-4,5-Epoxy-6-hydroxy-17-methylmorphinan-3-yl acetate, and what analytical criteria validate successful synthesis?

The compound is typically synthesized via acetylation of morphine derivatives under controlled anhydrous conditions. Key steps include:

- Protection of hydroxyl groups using trifluoroacetic anhydride to prevent undesired side reactions.

- Selective acetylation at the 3-position using acetic anhydride in the presence of pyridine as a catalyst.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.

Validation criteria :

Q. Which spectroscopic techniques are optimal for characterizing the stereochemistry and functional groups of this compound?

A multi-technique approach is required:

- ¹H/¹³C NMR : Assigns proton environments (e.g., epoxy protons, acetyl group) and carbon backbone.

- IR spectroscopy : Identifies C=O stretch (~1740 cm⁻¹ for acetate) and hydroxyl groups (~3400 cm⁻¹).

- Polarimetry : Measures specific rotation ([α]D²⁵) to confirm enantiomeric purity.

- X-ray diffraction : Resolves absolute configuration, particularly for the 4,5-epoxy ring and 17-methyl group .

Q. How is the purity of this compound assessed in pharmacological studies, and what contaminants are commonly observed?

Purity assessment :

- HPLC-UV/ELSD : Quantifies residual solvents (e.g., ethyl acetate, ethanol) and byproducts (e.g., over-acetylated derivatives).

- Elemental analysis : Validates C, H, N content within ±0.3% of theoretical values.

Common contaminants :

Advanced Research Questions

Q. What experimental designs are recommended to investigate the structure-activity relationship (SAR) of this compound at opioid receptors?

Methodological framework :

- In vitro binding assays : Use CHO-K1 cells expressing μ/δ/κ opioid receptors. Measure IC₅₀ values via competitive displacement of [³H]-naloxone.

- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., PME/Tripos Force Field) to identify key residues (e.g., Asp147 in μ-opioid receptor).

- Mutagenesis studies : Validate computational predictions by testing receptor mutants (e.g., D147A) in cAMP inhibition assays .

Q. How do researchers resolve contradictions between in vitro receptor binding data and in vivo pharmacological outcomes for this compound?

Strategies :

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and blood-brain barrier penetration (logP ~1.8–2.2).

- Metabolite identification : Use LC-QTOF-MS to detect active metabolites (e.g., deacetylated derivatives) in hepatic microsomes.

- Dose-response studies : Corrogate in vitro EC₅₀ values with in vivo ED₅₀ in pain models (e.g., tail-flick test) .

Q. What computational methods are employed to predict the metabolic stability of this compound?

Approaches :

- Density Functional Theory (DFT) : Calculates activation energies for cytochrome P450-mediated oxidation at C17-methyl or epoxy ring.

- Machine learning models : Train on datasets of morphinan analogs to predict sites of glucuronidation or sulfation.

- In silico docking : Screen for interactions with hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .

Q. How can researchers design experiments to distinguish between allosteric vs. orthosteric binding modes of this compound?

Experimental protocols :

- Schild regression analysis : Evaluate shifts in agonist dose-response curves in the presence of the compound.

- Fluorescence resonance energy transfer (FRET) : Monitor conformational changes in receptors using labeled β-arrestin probes.

- Radioligand dissociation assays : Compare dissociation rates of [³H]-DAMGO in the presence/absence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.